Absence of Published Quantitative Biological or Pharmacological Data for CAS 1396864-86-0
A systematic search of PubMed, Google Scholar, PubChem, ChemSpider, and Google Patents using the compound name, CAS number (1396864-86-0), molecular formula (C17H16N4O2S), and key structural fragments returned no primary research articles, patents, or authoritative database entries containing quantitative biological assay data (e.g., IC₅₀, Kᵢ, EC₅₀), ADME parameters, or in vivo efficacy results for this specific compound. This stands in contrast to closely related pyrazolo[1,5-a]pyridine derivatives, such as those in the p110α-selective PI3K inhibitor series described by Kendall et al. [1], for which extensive SAR data, isoform selectivity profiles, and cellular potency values have been publicly reported.
| Evidence Dimension | Availability of quantitative biological assay data in the public domain |
|---|---|
| Target Compound Data | No quantitative biological data found in peer-reviewed literature or patents as of April 2026. |
| Comparator Or Baseline | Related pyrazolo[1,5-a]pyridine PI3K inhibitors (e.g., compound 5x in Kendall et al.): p110α IC₅₀ = 0.9 nM; p110β IC₅₀ = >10,000 nM; cellular pAkt IC₅₀ = 11 nM in U87MG cells. |
| Quantified Difference | Not calculable; target compound lacks any reported biological data versus well-characterized comparator series with picomolar-to-nanomolar potency. |
| Conditions | Literature search across PubMed, PubChem, ChemSpider, and Google Patents; comparator data from recombinant PI3K enzyme assays and U87MG cellular assays. |
Why This Matters
For scientific procurement, the absence of published bioactivity data means users cannot a priori select this compound over well-characterized analogs for target-based screening; any experimental use requires complete de novo characterization.
- [1] Kendall, J. D.; et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 2014, 5, 41-46. View Source
